molecular formula C11H9ClN2O B8350697 4-(5-Chloro-2-methoxyphenyl)pyridazine

4-(5-Chloro-2-methoxyphenyl)pyridazine

Cat. No. B8350697
M. Wt: 220.65 g/mol
InChI Key: BNAIGPPKARJNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methoxyphenyl)pyridazine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chloro-2-methoxyphenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloro-2-methoxyphenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)pyridazine

InChI

InChI=1S/C11H9ClN2O/c1-15-11-3-2-9(12)6-10(11)8-4-5-13-14-7-8/h2-7H,1H3

InChI Key

BNAIGPPKARJNOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an argon purged flask containing toluene (187 mL), ethanol (20.6 mL) and a 2M aqueous solution of sodium carbonate (132.3 mL) was added 4-bromopyridazine hydrobromide (Preparation 5, 15 g, 64 mmol), 5-chloro-2-methoxybenzeneboronic acid (13.4 g, 72 mmol) and tetrakis(triphenylphosphine) palladium (0) (3.2 g, 2.8 mmol). The flask was purged with argon again, then the reaction mixture heated to 110° C. for 4 hours. The mixture was filtered through Celite™ and the filtrate concentrated in vacuo. The residue was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, then dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude residue was dissolved in ethyl acetate and extracted with a 2M aqueous solution of hydrogen chloride (×3). The aqueous layer was basified with sodium hydrogen carbonate and extracted with ethyl acetate. The organic layer was then washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford the title compound (8 g, 58%).
Quantity
187 mL
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132.3 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
catalyst
Reaction Step Two
Yield
58%

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